molecular formula C33H52O9 B12421838 Secalciferol 3-Glucuronide-d6

Secalciferol 3-Glucuronide-d6

Cat. No.: B12421838
M. Wt: 598.8 g/mol
InChI Key: MVNJAJDZJICFKA-TWOKEEIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secalciferol 3-Glucuronide-d6 is a deuterated form of Secalciferol 3-Glucuronide, a biochemical compound used primarily in proteomics research. Its molecular formula is C33H46D6O9, and it has a molecular weight of 598.80 . This compound is a glucuronide conjugate of Secalciferol, which is a form of vitamin D3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Secalciferol 3-Glucuronide-d6 involves the incorporation of deuterium atoms into the Secalciferol 3-Glucuronide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Secalciferol 3-Glucuronide-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Secalciferol 3-Glucuronide-d6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Secalciferol 3-Glucuronide-d6 involves its role as a vitamin D analog. It interacts with vitamin D receptors (VDR) in the body, leading to the regulation of gene expression and modulation of various biological processes. The molecular targets include VDR and associated co-regulators, which influence pathways related to calcium and phosphate homeostasis .

Comparison with Similar Compounds

Secalciferol 3-Glucuronide-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:

This compound stands out due to its specific isotopic labeling, making it a valuable tool in research applications requiring high precision .

Properties

Molecular Formula

C33H52O9

Molecular Weight

598.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H52O9/c1-18-8-12-22(41-31-28(37)26(35)27(36)29(42-31)30(38)39)17-21(18)11-10-20-7-6-16-33(5)23(13-14-24(20)33)19(2)9-15-25(34)32(3,4)40/h10-11,19,22-29,31,34-37,40H,1,6-9,12-17H2,2-5H3,(H,38,39)/b20-10+,21-11-/t19-,22+,23-,24+,25-,26+,27+,28-,29+,31-,33-/m1/s1/i3D3,4D3

InChI Key

MVNJAJDZJICFKA-TWOKEEIDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C)O)(C([2H])([2H])[2H])O

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.